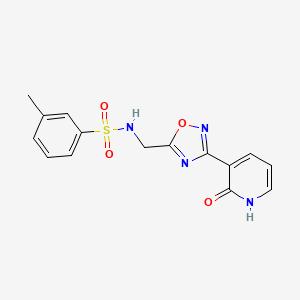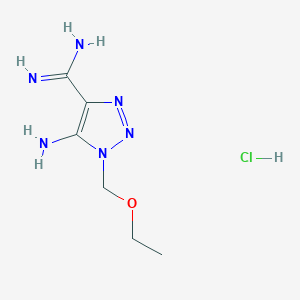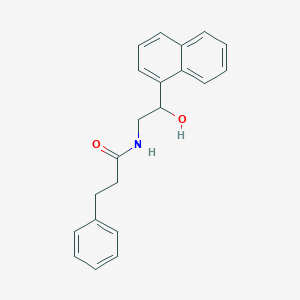
3,5-Dichloro-2-nitrobenzaldehyde
概要
説明
3,5-Dichloro-2-nitrobenzaldehyde is a chemical compound with the molecular formula C7H3Cl2NO3 . It has an average mass of 220.010 Da and a monoisotopic mass of 218.949005 Da .
Synthesis Analysis
The synthesis of 3,5-Dichloro-2-nitrobenzaldehyde can be achieved by the nitration of 3,5-dichlorobenzaldehyde in a mixture of nitric acid and sulfuric acid . Another method involves the formylation of phenols with electron-withdrawing groups in strong acids .Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-2-nitrobenzaldehyde consists of 7 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
3,5-Dichloro-2-nitrobenzaldehyde has a molecular formula of C7H3Cl2NO3, an average mass of 220.010 Da, and a monoisotopic mass of 218.949005 Da .科学的研究の応用
Synthesis of Dihydropyridine Derivatives
- Research Context: 3,5-Dichloro-2-nitrobenzaldehyde plays a role in the synthesis of dihydropyridine derivatives. These derivatives have expanding practical applications as pharmaceuticals, particularly in the line of calcium channel blockers.
- Reference: (Perozo-Rondón et al., 2006).
Chemical Actinometry
- Research Context: 2-Nitrobenzaldehyde, closely related to 3,5-Dichloro-2-nitrobenzaldehyde, serves as a convenient, photochemically sensitive, and thermally robust actinometer. It has been used in both solution and ice photochemistry experiments.
- Reference: (Galbavy et al., 2010).
Production of Malaricidal and Coccidiostatic Compounds
- Research Context: The condensation of 2-nitrobenzaldehydes, which are similar to 3,5-Dichloro-2-nitrobenzaldehyde, results in compounds revealing pronounced coccidiostatic and malaricidal effects. These are promising for drug-resistant malaria parasites.
- Reference: (Dürckheimer et al., 1980).
Synthesis of Benzaldehyde Derivatives
- Research Context: 3,5-Dichloro-2-nitrobenzaldehyde is involved in the synthesis of various benzaldehyde derivatives, which are important intermediates for organic synthesis and have applications in perfumery and pharmaceutical industries.
- Reference: (Song Yan, 2014).
Safety and Hazards
作用機序
Nitro Compounds
Nitro compounds are a significant class of organic compounds where one or more nitro groups (-NO2) are attached to a carbon atom. The nitro group is a powerful electron-withdrawing group, making the carbon atom to which it’s attached highly susceptible to nucleophilic attack. Nitro compounds are often used in the production of explosives due to their ability to release a large amount of energy when decomposed .
Reactions of Nitro Compounds
Nitro compounds can undergo a variety of reactions, including reduction to amines, and participation in nucleophilic substitution reactions . The nitro group’s strong electron-withdrawing nature can activate the benzene ring towards electrophilic aromatic substitution .
特性
IUPAC Name |
3,5-dichloro-2-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLHPPPBSVQLMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-nitrobenzaldehyde | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Chlorophenyl)methyl]-6-ethyl-5-fluoropyrimidin-4-amine](/img/structure/B2642063.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2642068.png)
![N-([2,3'-bipyridin]-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2642069.png)

![(E)-2-cyano-3-[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2642072.png)

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-N,2,2-trimethylpropanamide](/img/structure/B2642075.png)

![methyl 4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)benzoate](/img/structure/B2642077.png)


